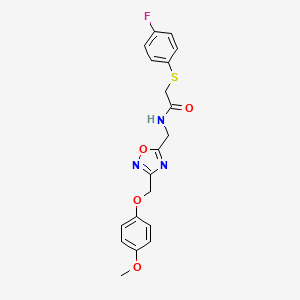

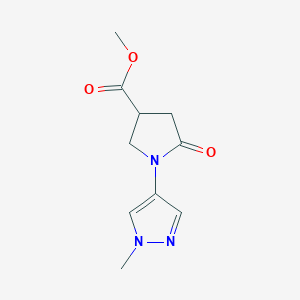

![molecular formula C13H10ClN5O B2538028 3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-69-7](/img/structure/B2538028.png)

3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolopyrimidinone derivatives involves various cyclization and alkylation reactions. For instance, the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is achieved through nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid, followed by regioselective alkylation with different alkylating agents . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines is accomplished by oxidative cyclization of pyrimidinylhydrazines of various aryl aldehydes using iodobenzene diacetate in methanol . These methods demonstrate the versatility of cyclization and alkylation reactions in the synthesis of triazolopyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by various spectroscopic techniques. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was confirmed by IR, 1H NMR, and X-ray diffraction, revealing its triclinic crystal system . The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was also elucidated, showing molecules forming inversion dimers via N—H⋯N hydrogen bonds and π-stacking interactions . These studies highlight the importance of crystallography and spectroscopy in understanding the molecular architecture of these compounds.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidinone derivatives is diverse, as evidenced by their ability to undergo various chemical reactions. For instance, 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one reacts with N,N-dimethylformamide dimethylacetal to yield an enaminone, which further reacts with different reagents to afford a range of substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines . This demonstrates the potential of triazolopyrimidinone derivatives to participate in a wide array of chemical transformations, leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives are influenced by their molecular structure. The presence of various substituents such as chloro, bromo, and methoxy groups can affect their antimicrobial and anticancer activities. For example, compounds with chloro and bromo substituents demonstrated variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi . Additionally, the compound with dichlorophenyl and methoxyphenyl substituents exhibited moderate anticancer activity . These findings suggest that the substitution pattern on the triazolopyrimidinone core can be crucial for the biological activity of these compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

- Research has focused on synthesizing novel derivatives of triazolopyrimidines, exploring their chemical properties and potential biological activities. For instance, studies have demonstrated the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, aiming to investigate their structural and biological aspects (H. Repich et al., 2017).

Antimicrobial Activity

- Some derivatives have been synthesized and evaluated for their antimicrobial properties, with certain compounds showing promise against a variety of bacterial strains. The exploration into 1,2,4-triazolo[4,3-c]pyrimidines has revealed compounds with variable and modest activities against clinically isolated strains of bacteria and fungi (Basavapatna N. Prasanna Kumara et al., 2013).

Anticancer Activity

- The anticancer potential of triazolopyrimidine derivatives has been a subject of investigation, with studies exploring their effectiveness against various cancer cell lines. The utility of enaminonitriles for synthesizing pyrazole and pyrimidine derivatives has been demonstrated, with many of the synthesized compounds showing excellent in vitro antitumor activity (A. Farag & Asmaa M. Fahim, 2019).

Anti-inflammatory and Analgesic Agents

- The development of quinazolinone derivatives as anti-inflammatory and analgesic agents includes the synthesis of compounds with a chlorophenyl or fluorophenyl group. These studies aim to identify new therapeutic agents with potential anti-inflammatory and analgesic properties (A. A. Farag et al., 2012).

Antiallergy Activity

- Compounds related to triazolopyrimidines have been synthesized for their potential antiallergic activities, exploring their utility in treating allergic reactions. The synthesis and evaluation of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives have been conducted to assess their effectiveness in various allergy models (N. Suzuki et al., 1992).

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its molecular structure, investigating its chemical reactivity, determining its mechanism of action, analyzing its physical and chemical properties, assessing its safety and hazards, and exploring its potential applications in medicine and other fields .

Mécanisme D'action

Target of Action

Compounds structurally similar to it, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and hypertension .

Mode of Action

For instance, inhibition of phosphodiesterase can increase intracellular cyclic AMP levels, leading to a variety of downstream effects .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, inflammation, and hypertension .

Result of Action

Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Analyse Biochimique

Biochemical Properties

Similar pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Cellular Effects

The cellular effects of 3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one are yet to be fully elucidated. Related compounds have demonstrated a range of effects on cell function. For example, some pyrimidine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O/c1-2-7-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-9(14)4-6-10/h2-6,8H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJWSUIBHHCNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

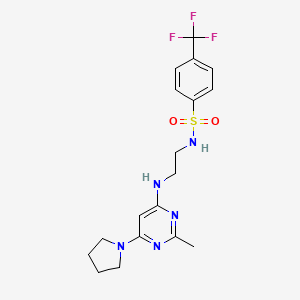

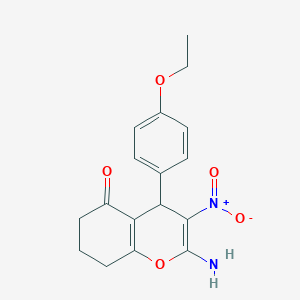

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

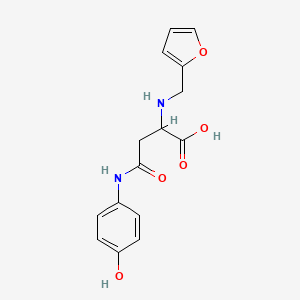

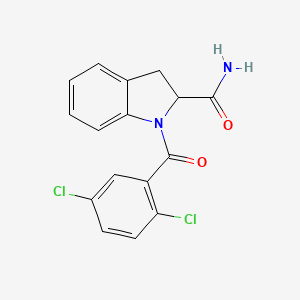

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)

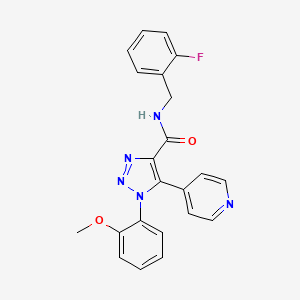

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)

![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)